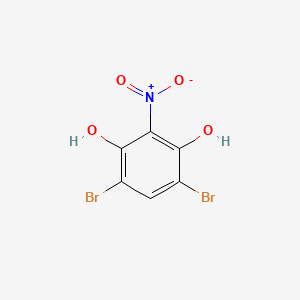
4,6-Dibromo-2-nitrobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Br2NO4 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine, nitro, and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative, followed by bromination. The general steps are as follows:
Nitration: A benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dibromo-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents
Major Products:
Substitution: Products depend on the nucleophile used, such as bromoanilines or bromothiophenols.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives
Applications De Recherche Scientifique
4,6-Dibromo-2-nitrobenzene-1,3-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, altering the oxidation state of the compound and its reactivity
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2-nitrobenzene: Similar structure but with different bromine positions.
4,5-Dibromo-2-nitrophenol: Similar functional groups but different substitution pattern.
Propriétés
Formule moléculaire |
C6H3Br2NO4 |
|---|---|
Poids moléculaire |
312.90 g/mol |
Nom IUPAC |
4,6-dibromo-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3Br2NO4/c7-2-1-3(8)6(11)4(5(2)10)9(12)13/h1,10-11H |
Clé InChI |
SAUQQASKHGOBCN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




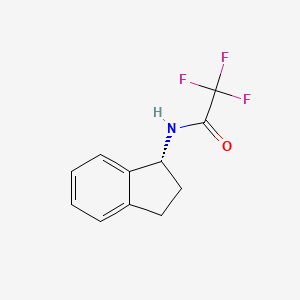
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
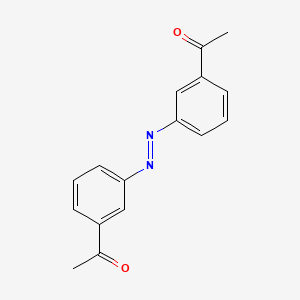
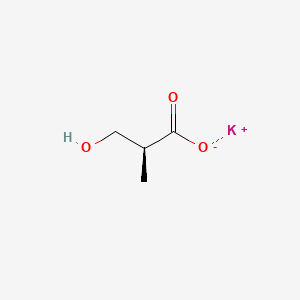
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
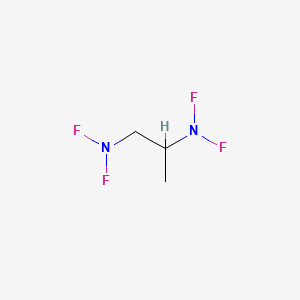
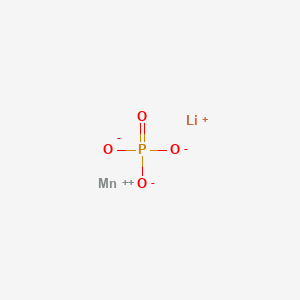
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
